molecular formula C17H21N3OS B12240547 2-methyl-N-[3-(methylsulfanyl)phenyl]-6-(oxan-4-yl)pyrimidin-4-amine

2-methyl-N-[3-(methylsulfanyl)phenyl]-6-(oxan-4-yl)pyrimidin-4-amine

Cat. No.: B12240547
M. Wt: 315.4 g/mol
InChI Key: CMGUHQNWONXHFZ-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(methylsulfanyl)phenyl]-6-(oxan-4-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a pyrimidine ring substituted with a 2-methyl group, a 3-(methylsulfanyl)phenyl group, and a 6-(oxan-4-yl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(methylsulfanyl)phenyl]-6-(oxan-4-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-4,6-dichloropyrimidine with 3-(methylsulfanyl)aniline under basic conditions to form the intermediate 2-methyl-4-chloro-6-(3-(methylsulfanyl)phenyl)pyrimidine. This intermediate is then reacted with tetrahydrofuran (oxane) in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(methylsulfanyl)phenyl]-6-(oxan-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

2-methyl-N-[3-(methylsulfanyl)phenyl]-6-(oxan-4-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(methylsulfanyl)phenyl]-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-(methylsulfanyl)phenylpyrimidine: Lacks the oxan-4-yl group, resulting in different chemical properties and biological activities.

    6-(oxan-4-yl)pyrimidin-4-amine: Lacks the 2-methyl and 3-(methylsulfanyl)phenyl groups, leading to variations in reactivity and application potential.

Uniqueness

2-methyl-N-[3-(methylsulfanyl)phenyl]-6-(oxan-4-yl)pyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the oxan-4-yl group enhances its solubility and potential interactions with biological targets, while the methylsulfanyl group can undergo various chemical transformations, making it a versatile compound for research and development .

Properties

Molecular Formula

C17H21N3OS

Molecular Weight

315.4 g/mol

IUPAC Name

2-methyl-N-(3-methylsulfanylphenyl)-6-(oxan-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C17H21N3OS/c1-12-18-16(13-6-8-21-9-7-13)11-17(19-12)20-14-4-3-5-15(10-14)22-2/h3-5,10-11,13H,6-9H2,1-2H3,(H,18,19,20)

InChI Key

CMGUHQNWONXHFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC(=CC=C2)SC)C3CCOCC3

Origin of Product

United States

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